![molecular formula C19H20N2O3S2 B2459564 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide CAS No. 898459-41-1](/img/structure/B2459564.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computer-Aided Molecular Design
CCG-317921 is used in the field of Computer-Aided Molecular Design . The Chemical Computing Group (CCG) uses this compound in their research and development efforts, which include visualization, simulation, and machine learning .
Drug Delivery Systems
CCG-317921 has been incorporated into slow-release large unilamellar vesicles . These vesicles, derived from liposomes, have been tested both in vitro and in vivo .
Treatment of Conjunctival Fibrosis
The compound has been used in the treatment of conjunctival fibrosis , a condition that can complicate glaucoma filtration surgery . The nanocarrier CCG-222740 formulation was found to prevent conjunctival fibrosis in a rabbit model of glaucoma filtration surgery .
Synthesis of Biologically Active Compounds
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide is used in the synthesis of biologically active compounds . The compound’s cyano and acetamido groups enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from this compound, have shown fungicidal activity . Specifically, compound 4f displayed excellent efficacies against cucumber downy mildew .
Inhibition of 5-LOX
The compound has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Mechanism of Action
Target of Action
The primary target of CCG-317921 is RhoA , a member of the Rho family of small GTPases . RhoA plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . In some human tumors, up-regulation of RhoA is associated with a poor clinical outcome .
Mode of Action
CCG-317921 acts as a small-molecule inhibitor of RhoA transcriptional signaling . It blocks the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1), which are stimulated by RhoA . The compound acts downstream of Rho, blocking transcription activated by MKL1 . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The inhibition of RhoA by CCG-317921 affects the Rho/SRF pathway , which is involved in several in vitro cancer cell functional assays . By blocking this pathway, CCG-317921 can inhibit DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Result of Action
CCG-317921 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-1423 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-8-6-7-13(11-14)18(22)21-19-16(12-20)15-9-4-3-5-10-17(15)25-19/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGSUVHWOFHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide |
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